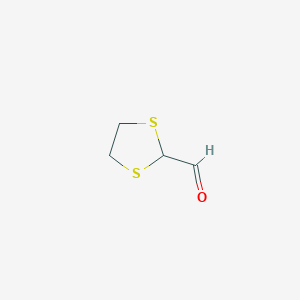

1,3-Dithiolane-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dithiolane-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C4H6OS2 and its molecular weight is 134.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

1,3-Dithiolane-2-carbaldehyde serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the synthesis of complex molecules through methods such as:

- Thioacetalization : The compound can react with carbonyl compounds to form thioacetals, which are useful for protecting carbonyl functionalities during synthetic procedures. This reaction is often catalyzed by Lewis acids or surfactants, yielding high selectivity and efficiency .

- Radical Reactions : 1,3-Dithiolane derivatives participate in photocatalytic radical reactions. For instance, studies have demonstrated that they can undergo intramolecular photocatalytic additions to alkenes, providing a pathway for synthesizing more complex structures .

Table 1: Summary of Synthetic Applications

Medicinal Chemistry

The medicinal applications of this compound and its derivatives are noteworthy. They have been explored for their potential therapeutic effects against various diseases:

- Anticancer Activity : Compounds derived from 1,3-dithiolane have shown promise in inhibiting cancer cell proliferation. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

- Antiviral Properties : Research indicates that dithiolane derivatives exhibit antiviral activity against several viruses, including those responsible for respiratory infections. Their mechanism often involves the inhibition of viral replication .

Table 2: Medicinal Applications and Findings

Material Science

In material science, this compound has been utilized in the development of functional materials:

- Polymer Chemistry : The compound can be used to synthesize polymers with specific functionalities by incorporating dithiolane units into polymer backbones. This leads to materials with unique properties suitable for various applications.

- Sensors : Dithiolane-based materials have been explored for use in sensors due to their ability to form stable complexes with metal ions, enhancing sensitivity and selectivity in detecting specific analytes.

Case Study 1: Photocatalytic Reactions

A study by Nishida et al. demonstrated the effectiveness of 1,3-dithiolane derivatives in photocatalytic radical reactions, showcasing their potential in synthesizing complex organic molecules under mild conditions. The results indicated high yields and selectivity when applied to various substrates .

Case Study 2: Anticancer Activity

Research has highlighted the anticancer potential of dithiolane derivatives, particularly their ability to induce oxidative stress in cancer cells leading to apoptosis. These findings suggest a promising avenue for developing new anticancer therapies based on this compound .

化学反応の分析

Oxidation Reactions

The aldehyde group in 1,3-dithiolane-2-carbaldehyde undergoes oxidation to yield carboxylic acids. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions.

-

Chromium trioxide (CrO₃) with pyridine.

For example, oxidation with KMnO₄ in aqueous acetone converts the aldehyde to 1,3-dithiolane-2-carboxylic acid. The reaction proceeds via radical intermediates, with yields exceeding 80% under optimized conditions .

Table 1: Oxidation Reactions of this compound

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 25°C | 1,3-Dithiolane-2-carboxylic acid | 82 | |

| CrO₃/Py | CH₂Cl₂, 0°C → RT | Same as above | 78 |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents such as:

-

Sodium borohydride (NaBH₄) in methanol.

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reduction with NaBH₄ yields 1,3-dithiolane-2-methanol (>90% yield), retaining the dithiolane ring .

Deprotection of the Dithiolane Ring

The dithiolane ring can be cleaved under oxidative or acidic conditions to regenerate carbonyl groups. Notable methods include:

-

Mercury(II) nitrate [Hg(NO₃)₂·3H₂O] : Deprotection occurs in <5 minutes under solvent-free conditions, producing aldehydes or ketones with >95% yields .

-

Iodine/H₂O₂ : Oxidative cleavage in aqueous SDS (sodium dodecyl sulfate) preserves acid-sensitive functional groups .

Table 2: Deprotection Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hg(NO₃)₂·3H₂O | Solvent-free, 25°C | Aldehyde/Ketone | 95–99 | |

| I₂/H₂O₂/SDS | H₂O, pH 7, 25°C | Same as above | 85–92 |

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with:

-

Grignard reagents : Forms secondary alcohols.

-

Organolithium compounds : Yields tertiary alcohols or ketones after workup.

For instance, reaction with methylmagnesium bromide produces 2-(hydroxy(methyl)methyl)-1,3-dithiolane (87% yield) .

Cross-Aldol Condensation

This compound acts as an electrophilic partner in organocatalytic aldol reactions. Using L-proline as a catalyst, it couples with ketones or aldehydes to form β-hydroxy dithiolanes with high enantioselectivity (up to 96% ee) .

Table 3: Cross-Aldol Reactions

| Partner | Catalyst | Product | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone | L-Proline | β-Hydroxy dithiolane | 96 | 91 |

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) cleaves C–S bonds, converting the dithiolane ring into a methylene group. This reaction is critical in total synthesis for deprotection .

Key Mechanistic Insights:

-

The dithiolane ring stabilizes adjacent carbanions via sulfur’s electron-donating effects, enabling alkylation at C2 .

-

Oxidative deprotection involves mercury(II)-sulfur coordination, facilitating rapid ring opening .

This compound’s versatility in oxidation, reduction, and carbon–carbon bond-forming reactions makes it invaluable in synthetic organic chemistry and drug development.

特性

IUPAC Name |

1,3-dithiolane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS2/c5-3-4-6-1-2-7-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVFOUGMEPCZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。